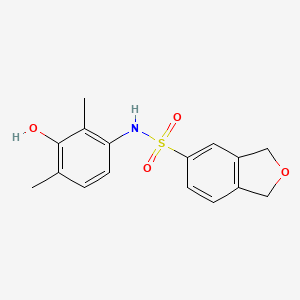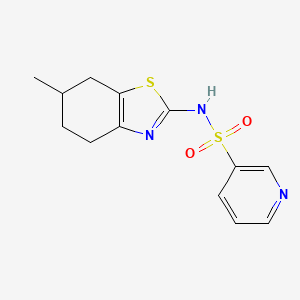![molecular formula C14H16F3N5O B7573374 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
TAK-915 acts as a selective antagonist of the GPR39 receptor, which is primarily expressed in the brain and gastrointestinal tract. GPR39 is known to regulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. By inhibiting the activity of GPR39, TAK-915 may modulate the release of these neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that TAK-915 has significant effects on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. These effects may lead to potential therapeutic benefits for neurological disorders such as schizophrenia and depression. Additionally, TAK-915 has been found to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-915 is its selectivity for the GPR39 receptor, which reduces the risk of off-target effects. Additionally, TAK-915 has been shown to have good pharmacokinetic properties, making it suitable for use in preclinical studies. However, one of the limitations of TAK-915 is its low solubility, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of TAK-915. One area of interest is the potential use of TAK-915 in the treatment of neurological disorders such as schizophrenia and depression. Additionally, TAK-915 may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to explore the full therapeutic potential of TAK-915 and to determine its safety and efficacy in humans.
In conclusion, 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is a chemical compound that has significant potential in various fields of scientific research. Its selectivity for the GPR39 receptor and its effects on neurotransmitter levels in the brain make it a potential candidate for the treatment of neurological and cognitive disorders. Further studies are needed to fully explore its therapeutic potential and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of TAK-915 involves a multi-step process that begins with the reaction of 1-piperidin-1-ylpyrazole with 3-(trifluoromethyl)pyrazole-1-carboxylic acid. This reaction results in the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product, 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone.
Applications De Recherche Scientifique
TAK-915 has been studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, TAK-915 has been found to be a potent and selective inhibitor of the G protein-coupled receptor 39 (GPR39), which plays a crucial role in regulating the release of neurotransmitters in the brain. This makes TAK-915 a potential candidate for the treatment of neurological disorders such as schizophrenia and depression.
Propriétés
IUPAC Name |
1-(3-pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O/c15-14(16,17)12-4-8-21(19-12)10-13(23)20-6-1-3-11(9-20)22-7-2-5-18-22/h2,4-5,7-8,11H,1,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZRTTSWWQCZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC(=N2)C(F)(F)F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide](/img/structure/B7573327.png)


![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one](/img/structure/B7573338.png)
![6-chloro-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7573341.png)

![4-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1-N-(oxan-4-yl)benzene-1,4-diamine](/img/structure/B7573343.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-phenoxy-N-propylpyridine-4-carboxamide](/img/structure/B7573349.png)
![3H-benzimidazol-5-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573358.png)

![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-methylsulfanylpropan-1-one](/img/structure/B7573391.png)